1-(6-Fluoropyridin-3-YL)cyclopropan-1-amine hydrochloride
Description
Properties
Molecular Formula |
C8H10ClFN2 |
|---|---|
Molecular Weight |
188.63 g/mol |
IUPAC Name |
1-(6-fluoropyridin-3-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H9FN2.ClH/c9-7-2-1-6(5-11-7)8(10)3-4-8;/h1-2,5H,3-4,10H2;1H |
InChI Key |
PWVVNBICPRIEET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CN=C(C=C2)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Fluoropyridin-3-YL)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable pyridine derivative. One common method involves the reaction of 6-fluoropyridine with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Fluoropyridin-3-YL)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The fluoropyridine group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(6-Fluoropyridin-3-YL)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Fluoropyridin-3-YL)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyridine Derivatives
1-(5-Bromopyridin-3-yl)cyclopropan-1-amine Hydrochloride
- Molecular Formula : C₈H₁₀BrClN₂
- Molecular Weight : 249.54 g/mol
- CAS Number : 1993189-05-1
- Key Difference : Bromine replaces fluorine at the pyridine’s 5-position. Bromine’s larger atomic radius and lower electronegativity may reduce metabolic stability compared to fluorine but enhance hydrophobic interactions in drug-receptor binding .
1-(6-Chloropyridin-2-yl)cyclopropan-1-amine
- Molecular Formula : C₈H₉ClN₂
- Molecular Weight : 169 Da
- CAS Number : 1060811-69-9
- Key Difference: Chlorine at the pyridine’s 6-position and a different substitution pattern (2-pyridinyl vs. 3-pyridinyl).
Fluorophenyl-Substituted Cyclopropane Amines
1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride
- Molecular Formula : C₉H₁₁ClFN
- Molecular Weight : 187.64 g/mol
- CAS Number: Not explicitly listed
- Key Difference : Fluorine on a phenyl ring instead of pyridine. The phenyl group’s lack of nitrogen reduces hydrogen-bonding capacity, likely decreasing solubility and altering pharmacokinetics .
1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine Hydrochloride
- Molecular Formula : C₁₀H₁₂ClFN
- Molecular Weight : 165.21 g/mol
- CAS Number : 1439897-84-3
- Key Difference: A benzyl group bridges the cyclopropane and fluorine substituent.
Cyclobutane and Bulkier Substituents
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine Hydrochloride
- Molecular Formula : C₇H₁₁ClF₂N
- Molecular Weight : 183.6 g/mol
- CAS Number : 2613382-02-6
- Key Difference : A difluorocyclobutyl group replaces the pyridine ring. The cyclobutane ring introduces strain and rigidity, which could affect conformational flexibility in drug design .
1-(2-Bromophenyl)cyclopropan-1-amine Hydrochloride
- Molecular Formula : C₉H₁₁BrClN
- Molecular Weight : 248.55 g/mol
- CAS Number: Not explicitly listed
Comparative Data Table
Biological Activity
1-(6-Fluoropyridin-3-YL)cyclopropan-1-amine hydrochloride (CAS 2149598-02-5) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₈H₁₀ClFN₂
- Molecular Weight : 188.63 g/mol
- Purity : ≥ 98%
The compound features a cyclopropane moiety and a fluorinated pyridine, which are known to influence its biological activity significantly.
The biological activity of 1-(6-Fluoropyridin-3-YL)cyclopropan-1-amine hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity and potentially affects the binding affinity to target proteins.
Inhibition Studies
Recent studies have focused on the compound's inhibitory effects on specific enzymes. For instance, it has been evaluated as a potential inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression regulation.
Table 1: IC50 Values for HDAC Inhibition
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 1-(6-Fluoropyridin-3-YL)cyclopropan-1-amine hydrochloride | TBD | HDAC1, HDAC2 |
| Vorinostat | 0.5 | HDAC1 |
| SF5-vorinostat | 0.88 | HDAC1 |
These findings indicate that the fluorinated derivative may exhibit comparable or enhanced potency relative to existing HDAC inhibitors, suggesting its potential for therapeutic applications in cancer treatment.
Case Study 1: Anticancer Activity
A study conducted by researchers explored the cytotoxic effects of the compound against various cancer cell lines. The results indicated significant growth inhibition in several human cancer cell lines, particularly in prostate and breast cancer models.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| DU145 (Prostate) | 12.5 | Significant growth inhibition |
| MCF7 (Breast) | 15.0 | Moderate cytotoxic effect |
| HepG2 (Liver) | 20.0 | Less effective compared to DU145 |
Case Study 2: Selectivity and Safety Profile
In another investigation, the selectivity of the compound was assessed against normal cell lines to evaluate its safety profile. The results showed that while the compound effectively inhibited cancer cell proliferation, it demonstrated a favorable selectivity index, indicating lower toxicity towards normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
